Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester
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Overview
Description
Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester is a complex organic compound with a unique structure that includes a cyclopentane ring, a carboxylic acid group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of solid acid catalysts can enhance the yield and purity of the product. Additionally, the use of protective groups and intermediate compounds can streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester
- Cyclopentanecarboxylic acid, 2-oxo-, propyl ester
- Cyclopentanecarboxylic acid, 2-oxo-, butyl ester
Uniqueness
Cyclopentanecarboxylic acid, 2-oxo-1-(2-phenylethyl)-, methyl ester is unique due to the presence of the phenylethyl group, which can significantly influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
CAS No. |
172805-63-9 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl 2-oxo-1-(2-phenylethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-18-14(17)15(10-5-8-13(15)16)11-9-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
IIGQODRHCKJHBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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